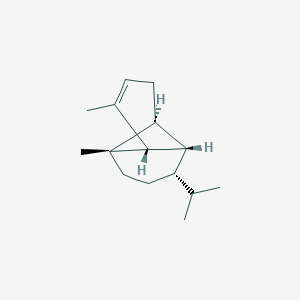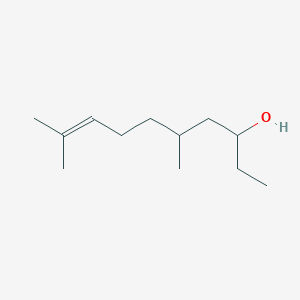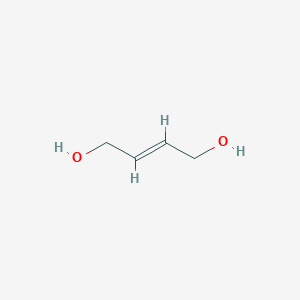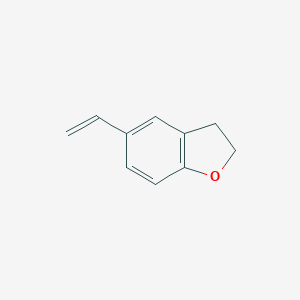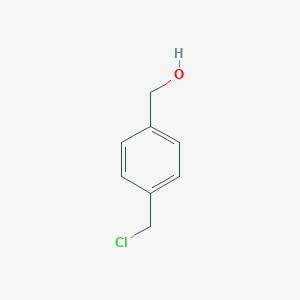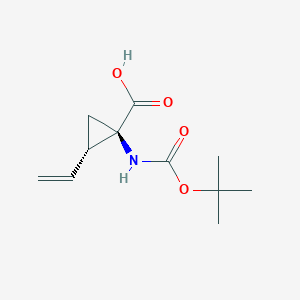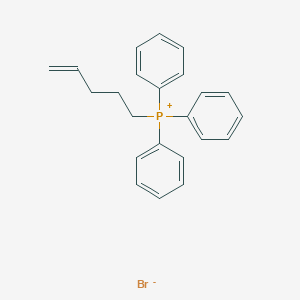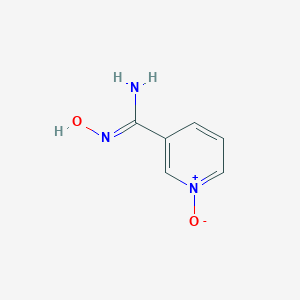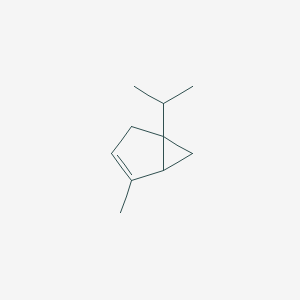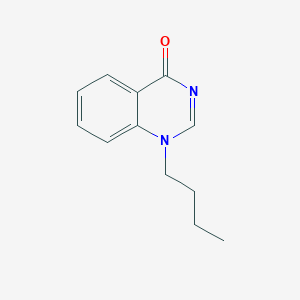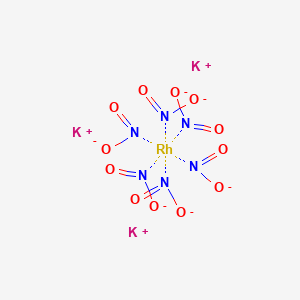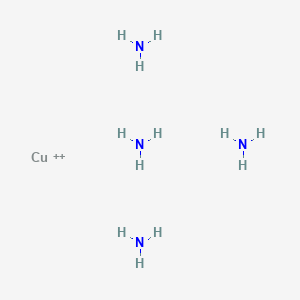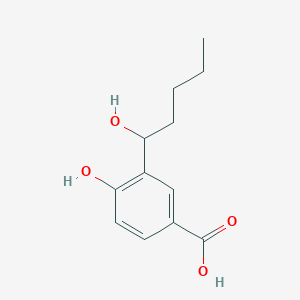
Fepentolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fepentolic acid is a naturally occurring compound that has been of great interest to researchers due to its potential therapeutic applications. It is a member of the benzofuran family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Aplicaciones Científicas De Investigación
Fepentolic acid has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, fepentolic acid has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer. Furthermore, fepentolic acid has been found to have anti-viral properties, which could make it a useful treatment for viral infections such as influenza and HIV.
Mecanismo De Acción
The mechanism of action of fepentolic acid is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. Specifically, fepentolic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, fepentolic acid has been found to inhibit the activity of certain protein kinases involved in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Fepentolic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which contribute to the development of inflammatory diseases. Additionally, fepentolic acid has been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Furthermore, fepentolic acid has been found to inhibit viral replication, making it a potential treatment for viral infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fepentolic acid has several advantages for lab experiments. First, it is a naturally occurring compound, which makes it more biologically relevant than synthetic compounds. Additionally, it has been found to exhibit a range of biological activities, making it a useful tool for studying various disease processes. However, there are also limitations to using fepentolic acid in lab experiments. For example, its low solubility in water can make it difficult to work with, and its moderate yield in the synthesis process can make it expensive to produce.
Direcciones Futuras
There are several future directions for research on fepentolic acid. One area of interest is the development of more efficient synthetic methods to increase the yield and reduce the cost of production. Additionally, further studies are needed to fully understand the mechanism of action of fepentolic acid and its potential therapeutic applications. Furthermore, research is needed to investigate the safety and toxicity of fepentolic acid in vivo, as well as its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the efficacy of fepentolic acid as a treatment for various diseases.
Métodos De Síntesis
Fepentolic acid can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 2-(2-hydroxyphenyl)benzofuran, which is then subjected to a series of reactions to yield fepentolic acid. The overall yield of this process is moderate, but improvements in the synthetic methodology have led to increased yields and efficiency.
Propiedades
Número CAS |
17243-33-3 |
|---|---|
Nombre del producto |
Fepentolic acid |
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
4-hydroxy-3-(1-hydroxypentyl)benzoic acid |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-10(13)9-7-8(12(15)16)5-6-11(9)14/h5-7,10,13-14H,2-4H2,1H3,(H,15,16) |
Clave InChI |
SQHQDVNANXVULC-UHFFFAOYSA-N |
SMILES |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
SMILES canónico |
CCCCC(C1=C(C=CC(=C1)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



